molecular formula C27H23N3O2S B2688435 (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-59-0

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2688435
CAS No.: 892416-59-0
M. Wt: 453.56
InChI Key: IEPRXYHDFBGPIQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key substituents include a 4-ethenylphenylmethylsulfanyl group at position 7, a phenyl group at position 5, a methyl group at position 14, and a hydroxymethyl moiety at position 11.

Properties

IUPAC Name

[7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-3-18-9-11-19(12-10-18)16-33-27-23-13-22-21(15-31)14-28-17(2)24(22)32-26(23)29-25(30-27)20-7-5-4-6-8-20/h3-12,14,31H,1,13,15-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPRXYHDFBGPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=C(C=C5)C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , with the CAS number 892416-59-0 , is a complex organic molecule notable for its diverse biological activities. Its molecular formula is C28H25N3O2SC_{28}H_{25}N_{3}O_{2}S and it has a molecular weight of approximately 467.59 g/mol . The unique structure of this compound, characterized by multiple functional groups including ethenylphenyl and sulfanyl groups, suggests potential applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multi-step organic reactions that require specific reagents and conditions. The detailed synthetic pathway has not been extensively documented in the literature; however, it likely includes steps such as nucleophilic substitutions and cyclization reactions.

Key Properties:

PropertyValue
Molecular FormulaC28H25N3O2SC_{28}H_{25}N_{3}O_{2}S
Molecular Weight467.59 g/mol
CAS Number892416-59-0

The biological activity of the compound is hypothesized to stem from its ability to interact with various biological macromolecules. The presence of the sulfanyl group may contribute to its reactivity and potential as an enzyme inhibitor or receptor modulator.

  • Antioxidant Activity: Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Potential: Some derivatives of triazatricyclo compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Antimicrobial Effects: The structural components may enhance the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic pathways in pathogens.

Case Studies

  • Anticancer Activity:
    • A study focused on triazole derivatives indicated that modifications to the phenyl rings could enhance cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition:
    • Research on related compounds demonstrated effective inhibition of certain kinases involved in cancer progression, suggesting that similar mechanisms could be explored for this compound.

Research Findings

Recent literature emphasizes the need for further investigation into the biological effects of this compound:

  • In Vitro Studies: Initial tests showed that derivatives exhibited varying levels of cytotoxicity against different cancer cell lines.
  • Structure-Activity Relationship (SAR): Understanding how structural variations influence biological activity is crucial for developing more potent derivatives.

Comparison with Similar Compounds

Structural Similarity and Activity Prediction

The compound’s structural complexity necessitates advanced tools for similarity assessment. SimilarityLab , a web-based platform, enables rapid identification of commercially available analogs and compounds with recorded bioactivities. For example:

  • Core scaffold comparison: The tricyclic core resembles isoxazolo[4,5‑e][1,2,4]triazepin derivatives (e.g., anticarcinogenic compounds in ), which share nitrogen-rich heterocycles. Substitutions (e.g., ethenylphenyl groups) may modulate target selectivity .
  • Activity cliffs: Activity landscape modeling () highlights that minor structural differences (e.g., substituent position or stereochemistry) can lead to drastic potency changes. For instance, NMR data from and show that geometric isomerism (e.g., ketoenamine tautomerism) alters bioactivity despite similar planar structures .

Table 1: Structural and Bioactivity Comparison

Compound Class Key Substituents Bioactivity (Reported) Structural Divergence
Isoxazolo-triazepins () Purine-like heteroatoms Anticarcinogenic (IC50: 1–10 μM) Core heteroatom arrangement
Plectranthus diterpenes () Ornatin G analogs Antiproliferative (EC50: 5–20 μM) Hydroxyl group positioning
Query compound 4-Ethenylphenylsulfanyl, hydroxymethyl Unknown (inferred multitarget) Tricyclic nitrogen/oxygen core
Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models () compare the compound to entire chemical populations rather than individual analogs. Key findings:

  • 30% bioactivity similarity rule: Structurally similar compounds have a 30% chance of shared bioactivity (e.g., estrogen receptor binders in ).
  • Proteomic interaction divergence: The CANDO platform () predicts multitarget behavior by analyzing proteomic interaction signatures.

Table 2: Activity Cliff Examples

Compound Pair Similarity (%) Potency Difference Cause of Divergence
A11a vs. A11b () 95% 10-fold Geometric isomerism (C-2, C-3 shifts)
Ornatin G vs. Compound 2 () 90% 5-fold Hydroxyl vs. acetyl substitution
Substructure and NMR Analysis
  • Frequent substructures : Data mining () identifies sulfur-containing groups (e.g., sulfanyl) and phenyl rings as common motifs in bioactive compounds. The 4-ethenylphenyl group may confer rigidity, enhancing binding affinity .
  • NMR spectral shifts : and demonstrate that substituents like benzoic acid derivatives (e.g., vanilloyl vs. benzoyl) induce distinct ¹³C-NMR shifts (Δδ: 2–5 ppm), critical for distinguishing isomers .

Table 3: NMR Shift Comparison

Position Query Compound (δ, ppm) Analog (δ, ppm) Functional Group Impact
C-2 120.5 118.9 (A11a) Ketoenamine tautomerism
C-16 75.3 72.1 (A11b) Steric hindrance

Q & A

Q. What are future directions for research on this compound?

  • Themes :
  • Biocatalytic synthesis : Engineer E. coli expressing cytochrome P450 for regioselective hydroxylation .
  • Advanced SAR : Explore 3D-QSAR models (CoMFA/CoMSIA) to map steric/electrostatic fields .
  • Environmental persistence : Track bioaccumulation in aquatic systems via LC-MS/MS .

Methodological Tables

Table 1: Key Characterization Techniques

TechniqueApplicationParametersReference
X-ray diffractionBond length/torsion validationR factor ≤ 0.041, wR ≤ 0.142
DFT calculationsSpectral simulation (NMR/IR)B3LYP/6-31G*, RMSD ≤ 0.02 Å
HPLC-MSPurity assessmentC18 column, 0.1% FA in MeOH/H₂O

Table 2: Environmental Testing Protocols

TestProtocolEndpointReference
OECD 301BBiodegradability in soil60-day mineralization
Smog chamberAtmospheric OH radical reactivityHalf-life (t₁/₂)
Daphnia magnaAcute toxicity48-hr LC₅₀

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